Skeletal Architecture Differentiation: m-Menthane vs. p-Menthane Substitution Pattern
m-Menth-3(8)-ene is built on the m-menthane skeleton, featuring a 1,3-meta relationship between the methyl and isopropylidene substituents, whereas the industrially dominant p-menth-3-ene (CAS 500-00-5) and limonene (CAS 138-86-3) possess a 1,4-para substitution pattern [1]. This constitutional isomerism is not a trivial nomenclature distinction; it defines entirely different chemical reactivity manifolds and synthetic precursor relationships. The m-menthane series has been explicitly identified as underutilized relative to the 'exhaustively exploited' p-menthane counterparts, positioning m-Menth-3(8)-ene as a differentiated entry point into novel fragrance chemical space [1].
| Evidence Dimension | Substitution pattern (positional isomerism) of the menthane skeleton |
|---|---|
| Target Compound Data | 1,3-meta substitution (m-menthane series); exocyclic double bond at C3(8) |
| Comparator Or Baseline | p-Menth-3-ene (CAS 500-00-5): 1,4-para substitution; endocyclic double bond. Limonene (CAS 138-86-3): 1,4-para substitution; endocyclic double bonds at C1 and C8(9) |
| Quantified Difference | Constitutional isomerism: identical molecular formula (C₁₀H₁₈), fundamentally different connectivity yielding distinct chemical space. m-Menthane series identified as 'virgin substrates' vs. 'exhaustively exploited' p-menthane series [1]. |
| Conditions | Structural classification and literature review of menthane monoterpenoid chemical space. |
Why This Matters
For fragrance discovery programs seeking IP-differentiable building blocks, the m-menthane skeleton of m-Menth-3(8)-ene provides constitutional novelty relative to the commodity p-menthane scaffold.
- [1] Perfumer & Flavorist. An Appraisal of the Chemistry of m-Menthane Derivatives—Virgin Substrates for Fragrance and Flavor Technology. April 21, 2016. View Source
